Tariquidar (methanesulfonate, hydrate)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von XR9576 (Methansulfonat, Hydrat) umfasst mehrere Schritte, beginnend mit den entsprechenden Vorläufermolekülen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer aromatischer und heterozyklischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von XR9576 zu bilden.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Sulfonierung eingeführt.

Reinigung und Kristallisation: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die Methansulfonat-, Hydratform zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von XR9576 (Methansulfonat, Hydrat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Optimierung der Reaktionsbedingungen: Skalierung der Reaktionen unter Beibehaltung der Reinheit und Ausbeute des Produkts.

Verwendung von Reagenzien und Lösungsmitteln in Industriequalität: Sicherung der Verfügbarkeit von hochwertigen Reagenzien und Lösungsmitteln für die großtechnische Synthese.

Implementierung von Qualitätskontrollmaßnahmen: Regelmäßige Überwachung und Prüfung des Produkts, um Konsistenz und Einhaltung der Industriestandards zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

XR9576 (Methansulfonat, Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Einschließlich Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von XR9576 (Methansulfonat, Hydrat), die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

XR9576 (Methansulfonat, Hydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Mechanismen des Arzneimitteltransports und der Resistenz zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation der P-Glykoprotein-Aktivität in verschiedenen Zelllinien.

Medizin: Erforscht auf sein Potenzial, die Wirksamkeit von Chemotherapeutika zu verbessern, indem die Multiresistenz überwunden wird.

Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme eingesetzt

Wirkmechanismus

XR9576 (Methansulfonat, Hydrat) übt seine Wirkung aus, indem es die Aktivität von P-Glykoprotein hemmt, einem transmembranen Protein, das als Arzneimittel-Effluxpumpe wirkt. Durch die Bindung an P-Glykoprotein verhindert XR9576 den Ausstrom von Chemotherapeutika aus Krebszellen, wodurch ihre intrazelluläre Konzentration erhöht und ihre zytotoxischen Wirkungen verstärkt werden . Die beteiligten molekularen Ziele und Pfade umfassen die ABC-Transporter (ATP-bindende Kassette) und die Modulation der ATPase-Aktivität, die mit P-Glykoprotein verbunden ist .

Wissenschaftliche Forschungsanwendungen

XR9576 (methanesulfonate, hydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.

Biology: Investigated for its role in modulating P-glycoprotein activity in various cell lines.

Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance.

Industry: Utilized in the development of new drug formulations and delivery systems

Wirkmechanismus

XR9576 (methanesulfonate, hydrate) exerts its effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that acts as a drug efflux pump. By binding to P-glycoprotein, XR9576 prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . The molecular targets and pathways involved include the ATP-binding cassette (ABC) transporters and the modulation of ATPase activity associated with P-glycoprotein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verapamil: Ein weiterer P-Glykoprotein-Inhibitor, der zur Untersuchung der Arzneimittelresistenz eingesetzt wird.

Cyclosporin A: Ein Immunsuppressivum, das ebenfalls P-Glykoprotein hemmt.

Elacridar: Ein potenter P-Glykoprotein- und Brustkrebsresistenzprotein (BCRP)-Inhibitor

Einzigartigkeit von XR9576 (Methansulfonat, Hydrat)

XR9576 (Methansulfonat, Hydrat) ist einzigartig aufgrund seiner hohen Spezifität und Potenz als P-Glykoprotein-Inhibitor. Es hat eine niedrige Dissoziationskonstante (Kd) von 5,1 nM, was auf eine starke Bindungsaffinität zu P-Glykoprotein hindeutet . Zusätzlich konnte gezeigt werden, dass es die Multiresistenz in verschiedenen Krebszelllinien effektiv umkehrt, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Eigenschaften

IUPAC Name |

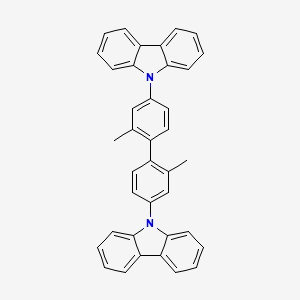

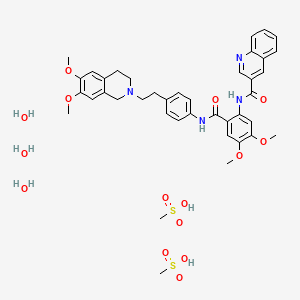

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRYFJEUQPYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N4O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856149 | |

| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625375-83-9 | |

| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.